molecular formula C24H22ClF2N3O4S B11279811 N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide

Cat. No.: B11279811
M. Wt: 522.0 g/mol
InChI Key: VUYSARILSSBARC-DHZHZOJOSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and multiple halogenated aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperidine Ring: Starting from a suitable piperidine precursor, the piperidine ring is functionalized to introduce the carboxamide group.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, often using reagents like sulfonyl chlorides.

    Halogenation: The aromatic rings are halogenated using reagents such as N-chlorosuccinimide (NCS) for chlorination and N-fluorobenzenesulfonimide (NFSI) for fluorination.

    Oxazole Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperidine moiety.

    Reduction: Reduction reactions can target the oxazole ring and the sulfonyl group.

    Substitution: Halogenated aromatic rings are prone to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or desulfonylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting interactions with biomolecules due to its structural complexity. It could serve as a probe in biochemical assays or as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. Its structure suggests it could interact with various biological targets, making it a candidate for therapeutic development.

Industry

Industrially, the compound could be used in the development of new materials or as a specialty chemical in various applications, such as coatings or polymers.

Mechanism of Action

The mechanism by which N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide exerts its effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the sulfonyl group could enhance binding affinity and specificity through halogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide
  • N-(3-Chloro-4-fluorophenyl)-2-methyl-4-nitrobenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(3-Chloro-4-fluorophenyl)-1-({5-[(1E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide stands out due to its combination of a piperidine ring, an oxazole ring, and multiple halogenated aromatic rings. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H22ClF2N3O4S

Molecular Weight

522.0 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[[5-[(E)-2-(2-fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-yl]sulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C24H22ClF2N3O4S/c1-15-23(22(34-29-15)11-8-16-5-2-3-7-20(16)26)35(32,33)30-12-4-6-17(14-30)24(31)28-18-9-10-21(27)19(25)13-18/h2-3,5,7-11,13,17H,4,6,12,14H2,1H3,(H,28,31)/b11-8+

InChI Key

VUYSARILSSBARC-DHZHZOJOSA-N

Isomeric SMILES

CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)F)Cl)/C=C/C4=CC=CC=C4F

Canonical SMILES

CC1=NOC(=C1S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)F)Cl)C=CC4=CC=CC=C4F

Origin of Product

United States

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